![molecular formula C12H11N3O4 B172688 5-Nitro-6,7,8,9-tetrahydrobenzo(G)indole-2,3-dione-3-oxime CAS No. 136623-01-3](/img/structure/B172688.png)
5-Nitro-6,7,8,9-tetrahydrobenzo(G)indole-2,3-dione-3-oxime
Overview
Description
Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and plants . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
Synthesis Analysis
Indoles are a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Scientific Research Applications
Glutamate Receptor Antagonism
- 5-Nitro-6,7,8,9-tetrahydrobenzo[G]indole-2,3-dione-3-oxime (NS-102) acts as a competitive glutamate receptor antagonist, selectively displacing low-affinity [3H]kainate binding in the brain without affecting NMDA and glycine binding sites. This selectivity makes NS-102 a useful tool for characterizing the functional importance of low-affinity [3H]kainate binding sites (Johansen et al., 1993).
Corrosion Inhibition
- Research includes synthesis of new 5-Nitro isatin derivatives for use in corrosion inhibition of carbon steel in sea water. The derivatives show significant potential in protecting steel surfaces from corrosion, as demonstrated in experimental studies using potentiodynamic polarization and surface analysis techniques (Ahmed et al., 2018).
Block of Recombinant Glur6 Receptors
- NS-102 has been shown to selectively block the low-affinity [3H]kainate binding site in rat brain. This specificity is further demonstrated in its effect on glur6 receptors, suggesting its potential in identifying native receptors containing a glur6 subunit (Verdoorn et al., 1994).
Antituberculosis Activity
- 5-Nitro-1H-indole-2,3-dione-3-thiosemicarbazones, derivatives of 5-Nitro-6,7,8,9-tetrahydrobenzo(G)indole-2,3-dione-3-oxime, have been evaluated for antituberculosis activity. Some derivatives exhibit significant inhibitory activity against Mycobacterium tuberculosis (Karalı et al., 2007).
Antiviral Activity Evaluation
- A series of derivatives has been synthesized and evaluated for antiviral activities. Certain compounds showed weak activity against yellow fever virus and bovine viral diarrhea virus, indicating potential antiviral applications (Terzioğlu et al., 2005).
Palladium(II) and Platinum(II) Complexes
- Schiff bases derived from 5-Nitro isatin, including 5-nitro-indol-2,3-dionehydrazinecarboxamide, have been used to prepare palladium(II) and platinum(II) complexes. These complexes exhibit fungicidal and bactericidal properties and may have applications in biological studies (Sharma et al., 2009).
Neurotoxic Mechanism in Cultured Murine Cortical Neurones
- NS-102, as a low-affinity kainate receptor antagonist, has been used to study the neurotoxic mechanism of domoic acid in cultured cortical neurons. This study contributes to understanding excitotoxic cell death mechanisms (Larm et al., 1997).
properties
IUPAC Name |
5-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c16-12-11(14-17)8-5-9(15(18)19)6-3-1-2-4-7(6)10(8)13-12/h5,13,16H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADZJARZJNQZHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C(=CC(=C2C1)[N+](=O)[O-])C(=C(N3)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159858 | |
Record name | 6,7,8,9-Tetrahydro-5-nitro-1H-benz[g]indole-2,3-dione 3-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-6,7,8,9-tetrahydrobenzo(G)indole-2,3-dione-3-oxime | |
CAS RN |
136623-01-3 | |
Record name | 5-Nitro-6,7,8,9-tetrahydrobenzo(G)indole-2,3-dione-3-oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136623013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7,8,9-Tetrahydro-5-nitro-1H-benz[g]indole-2,3-dione 3-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NS-102 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00978E5H3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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